molecular formula C14H11ClN2O2S B5885426 3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide CAS No. 6590-55-2

3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No.: B5885426
CAS No.: 6590-55-2
M. Wt: 306.8 g/mol
InChI Key: PHFGRGZVSFOFGI-UHFFFAOYSA-N
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Description

3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl isothiocyanate with 2-amino-6-chloro-4-nitrophenol. The reaction is carried out in an appropriate solvent, such as acetone, under controlled conditions to ensure the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-n-[(2-hydroxyphenyl)carbamothioyl]benzamide stands out due to its specific chemical structure, which imparts unique biological activities and reactivity

Properties

IUPAC Name

3-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-10-5-3-4-9(8-10)13(19)17-14(20)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFGRGZVSFOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984374
Record name 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-55-2
Record name 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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